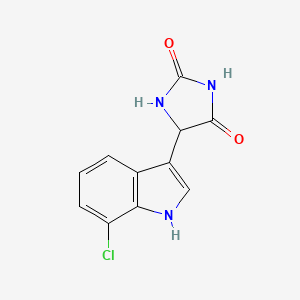
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethyl group, and a chloropropanone group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one typically involves the bromination of a precursor compound followed by a chlorination step. One common method involves the bromination of 2-ethyl-4-methylphenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 3-chloropropanoyl chloride to introduce the chloropropanone group.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts like aluminum chloride in the Friedel-Crafts acylation step can enhance the yield and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromomethyl and chloropropanone groups on biological systems.
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, while the chloropropanone group can participate in electrophilic addition reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(4-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one
- 1-(4-(Bromomethyl)-2-isopropylphenyl)-3-chloropropan-2-one
Uniqueness: 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity patterns. The ethyl group also influences the compound’s steric and electronic properties, making it different from its analogs.
Eigenschaften
Molekularformel |
C12H14BrClO |
|---|---|
Molekulargewicht |
289.59 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-2-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-10-5-9(7-13)3-4-11(10)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
InChI-Schlüssel |
KKYAQUQVYCEYQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)CBr)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


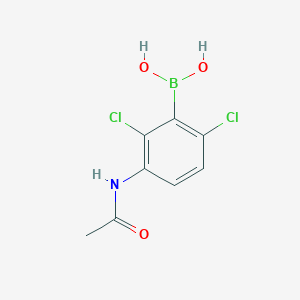

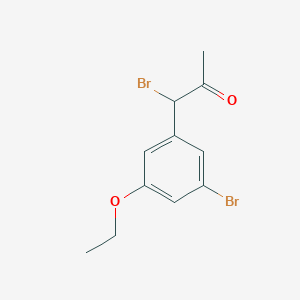
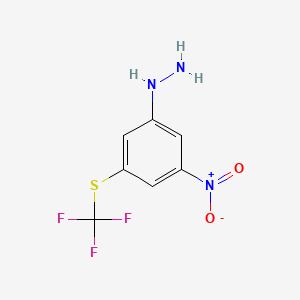
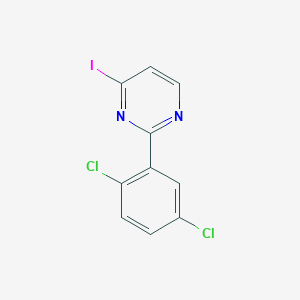


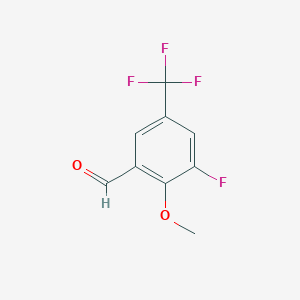
![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)


![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)

